2,6-Dichloro-4-(2,2-diethoxyethyl)phenol
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Overview
Description
2,6-Dichloro-4-(2,2-diethoxyethyl)phenol is an organic compound with the molecular formula C₁₂H₁₆Cl₂O₃ and a molecular weight of 279.16 g/mol . This compound is characterized by the presence of two chlorine atoms and a diethoxyethyl group attached to a phenol ring. It is primarily used for research purposes and has various applications in scientific studies .
Preparation Methods
The synthesis of 2,6-Dichloro-4-(2,2-diethoxyethyl)phenol can be achieved through several synthetic routes. One common method involves the reaction of 2,6-dichlorophenol with 2,2-diethoxyethanol in the presence of an acid catalyst. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization .
Chemical Reactions Analysis
2,6-Dichloro-4-(2,2-diethoxyethyl)phenol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
2,6-Dichloro-4-(2,2-diethoxyethyl)phenol has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a starting material for the preparation of more complex molecules.
Biology: The compound is employed in studies related to enzyme inhibition and protein interactions.
Medicine: Research involving this compound includes its potential use as an antimicrobial agent and its effects on various biological pathways.
Mechanism of Action
The mechanism of action of 2,6-Dichloro-4-(2,2-diethoxyethyl)phenol involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can interact with proteins and other biomolecules, affecting their structure and function .
Comparison with Similar Compounds
2,6-Dichloro-4-(2,2-diethoxyethyl)phenol can be compared with other similar compounds, such as:
2,6-Dichlorophenol: Lacks the diethoxyethyl group and has different reactivity and applications.
4-(2,2-Diethoxyethyl)phenol: Lacks the chlorine atoms and exhibits different chemical properties.
2,6-Dichloro-4-nitrophenol: Contains a nitro group instead of the diethoxyethyl group, leading to different reactivity and uses.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties .
Properties
CAS No. |
1423034-09-6 |
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Molecular Formula |
C12H16Cl2O3 |
Molecular Weight |
279.16 g/mol |
IUPAC Name |
2,6-dichloro-4-(2,2-diethoxyethyl)phenol |
InChI |
InChI=1S/C12H16Cl2O3/c1-3-16-11(17-4-2)7-8-5-9(13)12(15)10(14)6-8/h5-6,11,15H,3-4,7H2,1-2H3 |
InChI Key |
AXRQQFDTQDIQFH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(CC1=CC(=C(C(=C1)Cl)O)Cl)OCC |
Origin of Product |
United States |
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